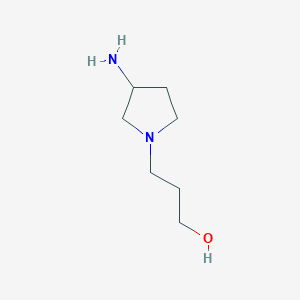![molecular formula C11H13Br2NO2S B13465603 Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C11H13Br2NO2S This compound is characterized by the presence of a butyl ester group, a dibromopyridinyl moiety, and a sulfanyl linkage
准备方法
The synthesis of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dibromopyridine and butyl acetate.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the sulfanyl group, followed by nucleophilic substitution to attach the butyl ester group.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
化学反应分析
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dibromo groups to less substituted derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
科学研究应用
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
相似化合物的比较
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as butyl 2-[(5,6-dibromopyridin-2-yl)sulfonyl]acetate and tert-butyl 2,5-dibromopyridin-3-yl carbonate share structural similarities.
Uniqueness: The presence of the sulfanyl linkage and the specific positioning of the dibromo groups confer unique chemical properties and reactivity to this compound .
属性
分子式 |
C11H13Br2NO2S |
|---|---|
分子量 |
383.10 g/mol |
IUPAC 名称 |
butyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-2-3-6-16-10(15)7-17-9-5-4-8(12)11(13)14-9/h4-5H,2-3,6-7H2,1H3 |
InChI 键 |
VCXRBHLYCTUCIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CSC1=NC(=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


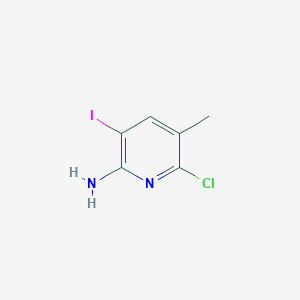
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
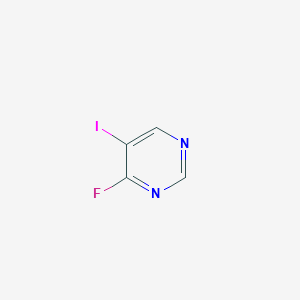
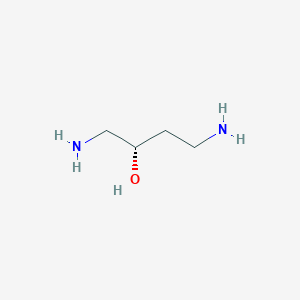
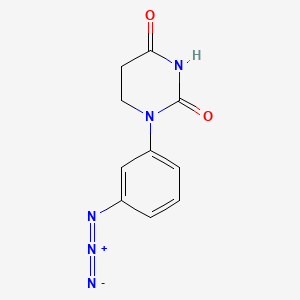
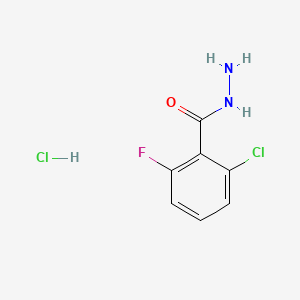
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
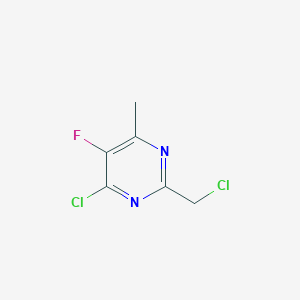
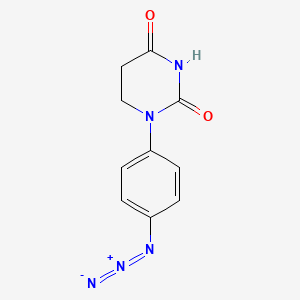
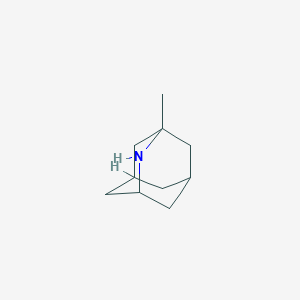
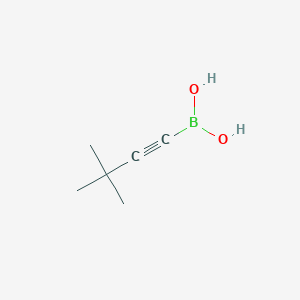
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
